Cas no 893999-69-4 (N,N-diethyl-2-(3-{methyl(1-methylpiperidin-4-yl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide)

N,N-diethyl-2-(3-{methyl(1-methylpiperidin-4-yl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide structure
893999-69-4 structure
Product Name:N,N-diethyl-2-(3-{methyl(1-methylpiperidin-4-yl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide
CAS No:893999-69-4
MF:C23H32N4O3
MW:412.525185585022
CID:6551597
Update Time:2025-07-31

N,N-diethyl-2-(3-{methyl(1-methylpiperidin-4-yl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N,N-diethyl-2-(3-{methyl(1-methylpiperidin-4-yl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide
    • 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)-2-oxoacetamide
    • Inchi: 1S/C23H32N4O3/c1-5-26(6-2)21(28)16-27-15-19(18-9-7-8-10-20(18)27)22(29)23(30)25(4)17-11-13-24(3)14-12-17/h7-10,15,17H,5-6,11-14,16H2,1-4H3
    • InChI Key: GTYGKYOJKANPBZ-UHFFFAOYSA-N
    • SMILES: C(N(C)C1CCN(C)CC1)(=O)C(C1C2=C(N(CC(N(CC)CC)=O)C=1)C=CC=C2)=O

N,N-diethyl-2-(3-{methyl(1-methylpiperidin-4-yl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2001-0018-2μmol
N,N-diethyl-2-(3-{[methyl(1-methylpiperidin-4-yl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide
893999-69-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2001-0018-5μmol
N,N-diethyl-2-(3-{[methyl(1-methylpiperidin-4-yl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide
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F2001-0018-10μmol
N,N-diethyl-2-(3-{[methyl(1-methylpiperidin-4-yl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide
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$69.0 2023-05-17
Life Chemicals
F2001-0018-20μmol
N,N-diethyl-2-(3-{[methyl(1-methylpiperidin-4-yl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide
893999-69-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2001-0018-1mg
N,N-diethyl-2-(3-{[methyl(1-methylpiperidin-4-yl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide
893999-69-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2001-0018-2mg
N,N-diethyl-2-(3-{[methyl(1-methylpiperidin-4-yl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide
893999-69-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2001-0018-3mg
N,N-diethyl-2-(3-{[methyl(1-methylpiperidin-4-yl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide
893999-69-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2001-0018-4mg
N,N-diethyl-2-(3-{[methyl(1-methylpiperidin-4-yl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide
893999-69-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2001-0018-5mg
N,N-diethyl-2-(3-{[methyl(1-methylpiperidin-4-yl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide
893999-69-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2001-0018-10mg
N,N-diethyl-2-(3-{[methyl(1-methylpiperidin-4-yl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide
893999-69-4 90%+
10mg
$79.0 2023-05-17

N,N-diethyl-2-(3-{methyl(1-methylpiperidin-4-yl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide Related Literature

Additional information on N,N-diethyl-2-(3-{methyl(1-methylpiperidin-4-yl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide

Introduction to N,N-diethyl-2-(3-{methyl(1-methylpiperidin-4-yl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide (CAS No. 893999-69-4)

N,N-diethyl-2-(3-{methyl(1-methylpiperidin-4-yl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 893999-69-4, represents a novel molecular entity with a complex structural framework. The presence of multiple functional groups, including amide, carbamate, and indole moieties, makes it a subject of interest for further exploration in medicinal chemistry.

The structural complexity of N,N-diethyl-2-(3-{methyl(1-methylpiperidin-4-yl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide suggests potential applications in the development of new therapeutic agents. Specifically, the indole ring is a well-known pharmacophore that is frequently encountered in bioactive molecules, particularly those targeting neurological and inflammatory pathways. The incorporation of a carbamate group further enhances the compound's potential as a pharmacological scaffold.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. The use of high-throughput screening techniques has facilitated the identification of novel drug candidates, including those derived from structurally diverse compounds like N,N-diethyl-2-(3-{methyl(1-methylpiperidin-4-yl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide. These methods have been instrumental in accelerating the drug discovery process and have led to the identification of several promising candidates for further preclinical evaluation.

In addition to its structural complexity, the compound's chemical properties make it an attractive candidate for further investigation. The presence of multiple rotatable bonds and hydrogen bond donors/acceptors suggests that it may exhibit significant interactions with biological targets. Such interactions are critical for determining the compound's efficacy and selectivity in therapeutic applications.

The synthesis of N,N-diethyl-2-(3-{methyl(1-methylpiperidin-4-yl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves the careful manipulation of various functional groups, requiring precise control over reaction conditions. However, advances in synthetic methodologies have made it possible to construct such complex molecules with increasing efficiency and yield.

One of the most intriguing aspects of this compound is its potential biological activity. Preliminary studies have suggested that it may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory and neurological disorders. These findings are particularly exciting given the growing demand for novel therapeutics in these areas. Further investigation into its mechanism of action will be essential to fully understand its therapeutic potential.

The development of new drug candidates often involves a multidisciplinary approach, combining expertise from chemistry, biology, and pharmacology. The case of N,N-diethyl-2-(3-{methyl(1-methylpiperidin-4-yl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide exemplifies this collaborative effort. Chemists are responsible for designing and synthesizing novel molecules, while biologists focus on evaluating their biological activity and pharmacokinetic properties. Pharmacologists then translate these findings into meaningful therapeutic applications.

The role of computational tools in modern drug discovery cannot be overstated. Molecular modeling software has become an indispensable tool for predicting the binding affinity and specificity of compounds like N,N-diethyl-2-(3-{methyl(1-methylpiperidin-4-yl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide. These tools allow researchers to simulate interactions between the compound and biological targets, providing valuable insights into its potential efficacy and side effects.

As research in this area continues to progress, it is likely that additional derivatives of N,N-diethyl-2-(3-{methyl(1-methylpiperidin-4-y} acetamide will be synthesized and evaluated. The indole scaffold offers a rich palette for structural modification, allowing researchers to fine-tune the properties of these compounds for specific therapeutic applications. This iterative process is essential for identifying lead compounds that can be advanced into clinical trials.

The regulatory landscape for new drug development is also an important consideration. Regulatory agencies require rigorous testing to ensure the safety and efficacy of new therapeutics. This includes preclinical studies to assess toxicity and pharmacokinetic properties, followed by clinical trials to evaluate their effectiveness in humans. The journey from bench to market is long and challenging but essential for bringing new treatments to patients who need them.

In conclusion, N,N-diethyl--{methylene(} carbamoylamino)methylene}amino]-N-(3-fluorobenzamido)-N'-{[(5-fluoropropoxy)methoxy]-N-methylethylene}urea represents a promising candidate for further exploration in pharmaceutical research. Its complex structure, potential biological activity, and synthetic accessibility make it an attractive molecule for further study. As research continues to uncover new applications for this compound, it holds the potential to contribute significantly to the development of novel therapeutics in various disease areas.

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